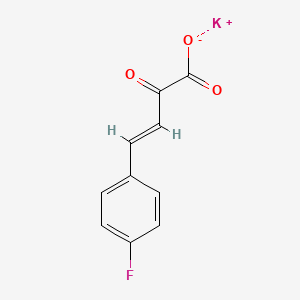

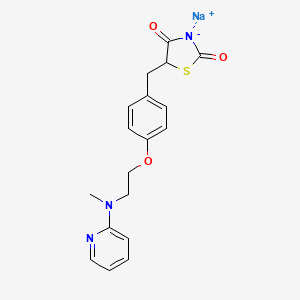

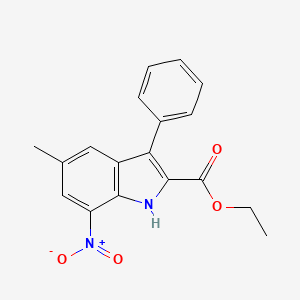

ethyl 5-methyl-7-nitro-3-phenyl-1H-indole-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 5-methyl-7-nitro-3-phenyl-1H-indole-2-carboxylate is a derivative of indole . Indoles are significant heterocyclic systems found in natural products and drugs . They play a crucial role in cell biology and have been used as biologically active compounds for treating various disorders . This compound is a reactant for the synthesis of oxazino [4,3-a]indoles via cascade addition-cyclization reactions .

Synthesis Analysis

The synthesis of indole derivatives has attracted the attention of the chemical community due to their importance . The total synthesis of related compounds often starts with the Japp–Klingemann reaction . For instance, the synthesis of a related compound, ethyl 2-methylindole-3-carboxylate, involves reacting 2-iodoaniline with ethyl acetoacetate sodium salt in the presence of copper iodide .Molecular Structure Analysis

Indole is also known as benzopyrrole, which contains a benzenoid nucleus and has 10 π-electrons (two from a lone pair on nitrogen and double bonds provide eight electrons), making them aromatic in nature . The structure of the specific compound, ethyl 5-methyl-7-nitro-3-phenyl-1H-indole-2-carboxylate, is not directly available from the search results.Wissenschaftliche Forschungsanwendungen

Genotoxicity and Mutation Research

Genotoxicity studies, such as those conducted on ethylating agents like ethyl nitrosoureas, demonstrate the application of certain chemicals in understanding the mutagenic potential and mechanisms in various biological systems. These agents are utilized to study mutations across a range of organisms, providing insights into genetic alterations and their implications for cancer research (Shibuya & Morimoto, 1993).

Carcinogen Metabolism and Biomarkers

The metabolism of carcinogens, such as tobacco-specific nitrosamines, highlights the application of chemical compounds in identifying biomarkers for cancer research. Studies on human urinary carcinogen metabolites offer crucial data on exposure levels and metabolic pathways, serving as a foundation for risk assessment and prevention strategies (Hecht, 2002).

Catalytic Reduction in Organic Synthesis

Research on the catalytic reduction of aromatic nitro compounds into amines, isocyanates, carbamates, and ureas using carbon monoxide explores the synthetic applications of chemical reactions in creating valuable industrial and pharmaceutical intermediates (Tafesh & Weiguny, 1996).

Indole Synthesis and Medicinal Chemistry

The synthesis of indoles, including methods for preparing indole alkaloids, has vast implications in medicinal chemistry, offering routes for developing pharmaceuticals and understanding biochemical pathways (Taber & Tirunahari, 2011).

Ethylene and Plant Growth Regulation

Studies on ethylene perception inhibitors like 1-methylcyclopropene (1-MCP) illuminate the role of chemical compounds in modulating plant growth, ripening, and stress responses, demonstrating their utility in agricultural science and biotechnology (Watkins, 2006).

Zukünftige Richtungen

Indole derivatives have diverse biological activities and immense potential for therapeutic applications . Therefore, they continue to attract interest among researchers for the synthesis of a variety of indole derivatives . The future directions in this field could involve exploring novel methods of synthesis and investigating their potential applications in treating various disorders .

Eigenschaften

IUPAC Name |

ethyl 5-methyl-7-nitro-3-phenyl-1H-indole-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O4/c1-3-24-18(21)17-15(12-7-5-4-6-8-12)13-9-11(2)10-14(20(22)23)16(13)19-17/h4-10,19H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOCSDGUFRQGPFG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(N1)C(=CC(=C2)C)[N+](=O)[O-])C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 5-methyl-7-nitro-3-phenyl-1H-indole-2-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.